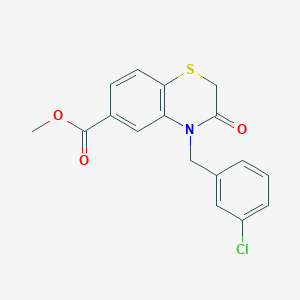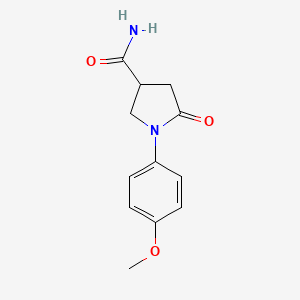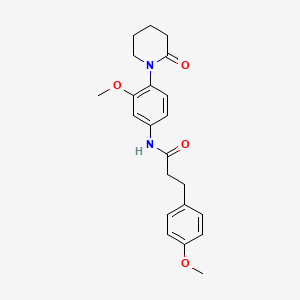
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It was first identified as a potent inhibitor of CFTR-mediated chloride secretion in the intestine and airways, and has since been widely used as a tool to study the physiological and pathophysiological roles of CFTR in various tissues and disease models.
Mechanism of Action
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is believed to inhibit CFTR by binding to a site on the protein that is distinct from the ATP-binding site. This results in a reduction in CFTR-mediated chloride secretion, which is important for maintaining fluid and electrolyte balance in various tissues, including the airways, intestine, and sweat glands.
Biochemical and Physiological Effects:
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR-mediated chloride secretion, reduction in sweat chloride levels, and inhibition of tumor growth and metastasis in pancreatic ductal adenocarcinoma. However, its effects on other ion channels and transporters, as well as its potential off-target effects, are still being investigated.
Advantages and Limitations for Lab Experiments
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has several advantages as a tool for studying CFTR function, including its high potency and specificity for CFTR, as well as its ability to inhibit CFTR-mediated chloride secretion in various tissues and disease models. However, its limitations include potential off-target effects, as well as the need for careful interpretation of results due to the complex and multifaceted role of CFTR in various physiological processes.
Future Directions
There are several future directions for research on 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide, including:
1. Investigation of its effects on other ion channels and transporters, as well as its potential off-target effects.
2. Development of more potent and selective CFTR inhibitors for therapeutic use in cystic fibrosis and other diseases.
3. Exploration of the role of CFTR in other diseases and physiological processes, and the potential use of CFTR inhibitors as therapeutic agents.
4. Investigation of the mechanisms underlying the anti-tumor effects of 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide in pancreatic ductal adenocarcinoma, and the potential use of CFTR inhibitors as anti-cancer agents.
Conclusion:
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a small molecule inhibitor of CFTR that has been widely used as a tool to study the physiological and pathophysiological roles of CFTR in various tissues and disease models. It has several advantages as a research tool, including its high potency and specificity for CFTR, but also has limitations that need to be carefully considered when interpreting results. Future research directions for 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide include investigation of its effects on other ion channels and transporters, development of more potent and selective CFTR inhibitors for therapeutic use, exploration of the role of CFTR in other diseases and physiological processes, and investigation of the mechanisms underlying its anti-tumor effects in pancreatic ductal adenocarcinoma.
Synthesis Methods
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chloro-2-fluoropyridine-4-carboxylic acid with N,N-dimethylpyrrolidine-2-carboxamide in the presence of coupling reagents such as EDC or DCC. The resulting product is then purified by column chromatography or recrystallization to obtain the final compound.
Scientific Research Applications
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has been widely used as a tool to study the physiological and pathophysiological roles of CFTR in various tissues and disease models. It has been shown to inhibit CFTR-mediated chloride secretion in the intestine and airways, and to reduce sweat chloride levels in patients with cystic fibrosis. 1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide has also been used to investigate the role of CFTR in pancreatic ductal adenocarcinoma, where it was found to inhibit tumor growth and metastasis.
properties
IUPAC Name |
1-(3-chloro-2-fluoropyridine-4-carbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3O2/c1-17(2)13(20)9-4-3-7-18(9)12(19)8-5-6-16-11(15)10(8)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKYVBJUIJDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2=C(C(=NC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-piperidino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2707042.png)
![4-butoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2707043.png)



![5-formyl-2-methyl-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2707053.png)






![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)
